molecular formula C5H7NO3 B14025176 4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid

4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B14025176
M. Wt: 129.11 g/mol
InChI Key: YKBSWLWWLGJFGB-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of pyrrolin-4-ones, while reduction can yield different hydroxylated derivatives .

Scientific Research Applications

4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of a hydroxyl group and a carboxylic acid group on the pyrrole ring.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyrrole-5-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h1,3,6-7H,2H2,(H,8,9)

InChI Key

YKBSWLWWLGJFGB-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(N1)C(=O)O)O

Origin of Product

United States

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